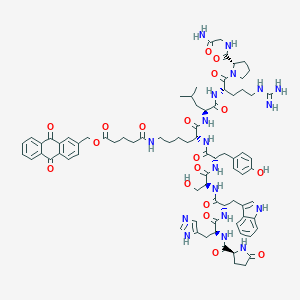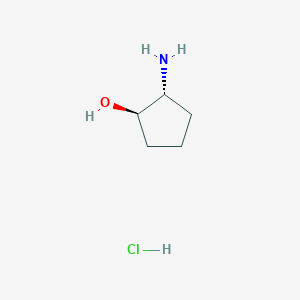
Tris(2,4-dimethylphenyl)phosphine
説明
Tris(2,4-dimethylphenyl)phosphine (TDMPP) is a phosphine-based compound that is used as a ligand for a variety of organometallic complexes. It is a white powder that is insoluble in water, but soluble in most organic solvents. TDMPP is an important reagent in synthetic organic chemistry, particularly in the synthesis of organometallic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学的研究の応用
Electrolyte Additive in Batteries : Tris(pentafluorophenyl) phosphine is used as an electrolyte additive in high voltage lithium-ion batteries. It improves the cycling performance of the cell and forms a protective film on the electrode, contributing to better battery performance (Xu et al., 2012).
Reduction of Disulfide Bonds : Tris(2-carboxyethyl)phosphine and its derivatives are effective in reducing disulfide bonds in biochemical systems. These compounds demonstrate reactivity with peptide and protein disulfide bonds, offering potential applications in biological and biochemical research (Cline et al., 2004).
Oxidation Chemistry : Reactions of tris(pentafluorophenyl)phosphine with various agents like bis(trifluoromethyl)nitroxyl have been studied, indicating its potential in oxidation chemistry and the formation of various derivatives (Ang & Lien, 1977).
Catalysis in Cross-Coupling Reactions : Sterically demanding, sulfonated triarylphosphines, including variants of tris(2,4-dimethylphenyl)phosphine, are used in palladium-catalyzed cross-coupling reactions. They have significant steric and electronic properties, impacting their catalytic performance (Moore et al., 2008).
Synthesis of Water-Soluble Phosphines : Mono-, di-, and trisulfonated phosphines can be synthesized from triphenylphosphine analogs, including this compound. These water-soluble phosphines have potential applications in various chemical processes (Gulyás et al., 2002).
Generation of Reactive Anions : Tris(dimethylamino)phosphorus ylide, a derivative of this compound, is used as a strong base in alkylation and olefination reactions, showcasing its utility in organic synthesis (Palacios et al., 2000).
Chemical Transformations and Synthesis : Various chemical transformations and synthetic pathways involving this compound and its derivatives have been explored, indicating its versatility in organic and inorganic chemistry (Omelańczuk & Mikołgajczyk, 1984).
Flame Retardant in Lithium-Ion Batteries : Tris(pentafluorophenyl) phosphine functions as a flame-retardant additive in lithium-ion batteries, improving thermal stability and cycling performance (Xu et al., 2014).
Safety and Hazards
Tris(2,4-dimethylphenyl)phosphine is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Target of Action
Tris(2,4-dimethylphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, it acts as a ligand in various chemical reactions .
Mode of Action
This compound interacts with its targets through its phosphine functional group . It is used as a reactant for sulfonylation reactions, a catalyst for epoxy resin curing, and a ligand precatalyst for Heck coupling . These interactions result in changes to the chemical structure of the target molecules, enabling the desired reactions to occur.
Biochemical Pathways
It is known to be involved in various synthetic approaches to new phosphines . It is also used in the synthesis of new porous organic ligands . These pathways can have downstream effects on the synthesis of other compounds.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in sulfonylation reactions, it can help introduce a sulfonyl group into a molecule . In epoxy resin curing, it can act as a catalyst to speed up the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of the polar protic solvent t-butanol can mitigate the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents such as toluene or dimethylformamide .
特性
IUPAC Name |
tris(2,4-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-10-22(19(4)13-16)25(23-11-8-17(2)14-20(23)5)24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRVAHAGMMFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471940 | |
| Record name | TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49676-42-8 | |
| Record name | TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49676-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)






![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)



